2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine
Description
Chemical Identity and Nomenclature
The chemical identity of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine is established through multiple standardized nomenclature systems and analytical characterizations. According to the International Union of Pure and Applied Chemistry naming conventions, this compound is systematically designated as 2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanamine. The Chemical Abstracts Service has assigned the registry number 878717-42-1 to this compound, providing a unique identifier for scientific literature and commercial applications. Alternative nomenclature variations include 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine and 1H-1,2,4-Triazole-1-ethanamine, 3,5-dimethyl-, reflecting different systematic naming approaches within the chemical literature.
The molecular structure is characterized by the empirical formula C6H12N4, indicating a composition of six carbon atoms, twelve hydrogen atoms, and four nitrogen atoms. The calculated molecular weight is precisely 140.19 grams per mole, as determined through computational chemistry methods. Structural analysis reveals a triazole ring bearing methyl substituents at the 3 and 5 positions, with an ethylamine chain attached to the nitrogen atom at position 1 of the heterocyclic system. The canonical Simplified Molecular Input Line Entry System representation is recorded as CC1=NN(C(=N1)C)CCN, providing a standardized method for digital chemical databases and computational applications.
Advanced spectroscopic characterization techniques have been employed to confirm the structural identity of this compound. The International Chemical Identifier string InChI=1S/C6H12N4/c1-5-8-6(2)10(9-5)4-3-7/h3-4,7H2,1-2H3 provides a comprehensive structural description that accounts for all atomic connections and stereochemical considerations. The corresponding International Chemical Identifier Key OIVJDIWINLEWFU-UHFFFAOYSA-N serves as a condensed hash representation for rapid database searches and cross-referencing.
Historical Context of Triazole Derivatives in Heterocyclic Chemistry
The historical development of triazole chemistry traces its origins to the pioneering work of J.A. Bladin in 1885, who first synthesized and characterized the fundamental 1,2,4-triazole structure. Bladin's initial research established the nomenclature for this five-membered heterocyclic aromatic ring system containing three nitrogen atoms, with the molecular formula C2H3N3. This foundational discovery marked the beginning of extensive research into triazole derivatives that would continue to expand throughout the subsequent decades.
Following Bladin's initial contributions, the chemistry of triazole derivatives experienced gradual development that significantly accelerated with the establishment of facile synthetic methodologies and the discovery of their versatile biological activities. The recognition of triazole compounds as pharmacologically active agents gained momentum in 1944 when Woolley discovered the antifungal properties of azole derivatives. This breakthrough observation led to intensive research efforts that ultimately resulted in the development of numerous clinically important medications, including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole.
The mechanistic understanding of triazole bioactivity was established through detailed studies of their interaction with cytochrome P450 enzymes. Research demonstrated that triazole ring structures coordinate with heme iron centers in cytochrome P450-dependent enzyme systems, particularly cytochrome P450 51, which plays a crucial role in ergosterol synthesis. This coordination effectively blocks the enzymatic activity, leading to the characteristic antifungal effects observed with many triazole derivatives. The development of voriconazole and posaconazole represented significant advances in antifungal therapy, as these compounds demonstrated efficacy against fluconazole-resistant strains of Candida species.
Contemporary synthetic methodologies for triazole preparation have evolved considerably from the original approaches developed in the late nineteenth century. Modern synthesis techniques encompass various strategies including cyclization reactions, copper-catalyzed azide-alkyne cycloaddition reactions, and oxidative coupling methodologies. The copper-catalyzed azide-alkyne cycloaddition reaction, in particular, has emerged as a cornerstone of modern triazole synthesis, providing high yields and excellent regioselectivity under mild reaction conditions. These methodological advances have enabled the preparation of structurally diverse triazole derivatives with precise substitution patterns, facilitating the development of compounds such as 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine.
Significance in Contemporary Organic and Medicinal Chemistry Research
The contemporary significance of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine in organic and medicinal chemistry research stems from its membership in the privileged triazole scaffold family, which has demonstrated remarkable versatility in pharmaceutical development. Current pharmaceutical landscapes include approximately fifteen marketed drugs and fifty drug candidates containing the 1,2,4-triazole moiety, underscoring the continued importance of this heterocyclic framework. Notable examples include ribavirin as an antiviral agent and the recent 2018 Food and Drug Administration approval of doravirine as an anti-human immunodeficiency virus type 1 medication.
Research investigations into triazole derivatives have revealed their extensive biological activity profile, encompassing antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant properties. The structural characteristics of 1,2,4-triazoles enable accommodation of diverse substituents around the core heterocyclic framework, facilitating the construction of novel bioactive molecules with optimized pharmacological profiles. This structural flexibility has made triazole derivatives particularly attractive targets for medicinal chemistry programs focused on drug discovery and development.
The synthesis of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with ethylamine under controlled conditions. Industrial-scale production methods have been developed utilizing both batch and continuous flow processes, with optimization focused on raw material availability, cost-effectiveness, and environmental considerations. The synthetic accessibility of this compound makes it an attractive building block for further chemical transformations and pharmaceutical applications.
Modern applications of triazole derivatives extend beyond pharmaceutical development to include technological applications such as corrosion inhibitors, ionic liquids, metal-complexing agents, organic polymers for light-emitting devices, and dendrimer construction. The compound 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine demonstrates the versatility characteristic of triazole derivatives, with its ethylamine functionality providing additional sites for chemical modification and biological interaction.
Recent research has also highlighted the role of deprotonated triazole frameworks as effective acyl transfer catalysts, expanding their utility in organocatalysis applications. This catalytic potential, combined with the structural diversity achievable through substitution modifications, positions compounds like 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine as valuable intermediates for advanced synthetic transformations. The continued development of triazole chemistry represents an active area of research with significant implications for pharmaceutical discovery, materials science, and synthetic methodology development.
The chemical reactivity profile of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine enables participation in various transformation reactions, including nucleophilic substitutions facilitated by bases such as sodium hydroxide. These chemical properties make the compound particularly useful as a synthetic intermediate for the preparation of more complex molecular architectures. Current research efforts continue to explore novel applications and synthetic methodologies involving this compound, reflecting the ongoing importance of triazole derivatives in contemporary chemical research.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-5-8-6(2)10(9-5)4-3-7/h3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVJDIWINLEWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424623 | |
| Record name | 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878717-42-1 | |
| Record name | 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with ethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. The industrial synthesis often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperature and pressure, and efficient separation and purification techniques to ensure high yield and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: N-oxides of the triazole ring.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine. Research indicates that compounds with triazole structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, cytotoxicity assays such as MTT and Alamar Blue have been employed to evaluate the effectiveness of this compound in inhibiting cancer cell growth. The IC50 values obtained from these assays indicate the concentration required for 50% inhibition of cell growth, showcasing its potential as an anti-cancer agent.
Antifungal and Antibacterial Activities
The triazole moiety in this compound is known for its antifungal properties. It has been compared favorably against standard antifungal agents, demonstrating effectiveness in inhibiting fungal growth. Additionally, studies have indicated antibacterial activity against gram-negative bacteria, making it a candidate for further development in treating infections .
Neuroprotective Effects
Research suggests that similar triazole derivatives may influence neurotransmitter systems and exhibit neuroprotective effects. The amine group in this compound enhances its solubility and interaction with biological receptors, potentially modulating synaptic activity and providing therapeutic benefits in neurodegenerative diseases.
Plant Growth Regulators
Compounds containing triazole structures are often utilized as plant growth regulators due to their ability to inhibit certain enzymes involved in plant hormone biosynthesis. This compound may enhance crop yield and resistance to environmental stressors by modulating growth pathways .
Pesticidal Properties
The antibacterial and antifungal properties of this compound make it a candidate for developing new pesticides. Its effectiveness against specific pathogens could provide an alternative to conventional chemical pesticides, promoting sustainable agricultural practices .
Chemical Reactivity and Synthesis
The synthesis of this compound typically involves multi-step organic reactions that ensure high purity suitable for biological testing. The compound's chemical reactivity is characterized by nucleophilic substitutions and acid-base reactions due to the presence of the amine group.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound among similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 3-Amino-5-methyl-1H-pyrazole | Pyrazole ring with an amino group | Known for anti-inflammatory effects |
| 4-(3-Aminopropyl)-1H-pyrazole | Pyrazole ring with propyl amine | Exhibits neuroprotective properties |
| 1H-Imidazole derivative | Imidazole ring structure | Antifungal activity |
The distinct combination of the triazole structure with an ethylamine chain allows for specific biological interactions that may not be present in other compounds within this class.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. For example, in the case of its antimicrobial activity, the compound may inhibit the function of essential enzymes in microbial cells, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Triazole derivatives vary significantly in their substitution patterns, which dictate their chemical and biological behavior. Key structural analogs include:
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine | C₇H₁₃N₅ | 3,5-dimethyl; ethylamine | 179.2 (estimated) |
| 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride | C₃H₇N₄·HCl | 1-methyl; 3-amine; HCl salt | 138.6 |
| 2-(3,5-Dimethyl-1H-[1,2,4]triazol-1-yl)acetic acid | C₆H₉N₃O₂ | 3,5-dimethyl; acetic acid | 155.2 |
| Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride | C₅H₁₁N₄Cl₂ | 3-methyl; methylamine; HCl salt | 213.1 |
Key Observations :
- Ethylamine vs.
- Dihydrochloride Salts : Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride demonstrates how salt formation (e.g., HCl) improves solubility in polar solvents, a property likely shared by the target compound if similarly derivatized .
Solubility and Reactivity
- The dimethyl substitution on the triazole ring reduces solubility in aqueous media due to increased hydrophobicity. However, the ethylamine group partially counteracts this by enabling salt formation or protonation under acidic conditions .
- In contrast, compounds like 2-(3,5-Dimethyl-1H-[1,2,4]triazol-1-yl)acetic acid exhibit higher aqueous solubility due to the ionizable carboxylic acid group (pKa ~4–5) .
Unique Advantages of this compound
- Balanced Lipophilicity : The dimethyl-triazole core provides moderate lipophilicity, facilitating membrane permeability in drug delivery systems.
- Synthetic Flexibility : The ethylamine group allows for straightforward derivatization (e.g., acylation, Schiff base formation), enabling tailored modifications for specific applications .
Biological Activity
2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine is a nitrogen-containing heterocyclic compound notable for its triazole ring structure. The presence of the 3,5-dimethyl substitution enhances its chemical reactivity and biological properties. This compound has garnered attention for its potential applications in pharmaceuticals and agricultural chemistry due to its unique structural features and biological activities.
- Molecular Formula : C₆H₁₂N₄
- Molecular Weight : Approximately 140.19 g/mol
The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, modulating enzyme activity. For instance, in antimicrobial applications, the compound may inhibit essential enzymes in microbial cells, leading to cell death.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens.
- Antifungal Activity : Demonstrated efficacy against fungal strains.
- Anticancer Properties : Shows potential in inhibiting cancer cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | ESKAPE pathogens | Inhibition of growth |
| Antifungal | Various fungal strains | Cell death and growth inhibition |
| Anticancer | Cancer cell lines (e.g., HeLa) | Reduced proliferation (IC50 values) |
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound in various contexts:
- Antimicrobial Screening :
-
Antifungal Studies :
- In vitro assays indicated that the compound effectively inhibited the growth of several fungal species, suggesting potential use as an antifungal agent .
- Anticancer Evaluation :
Table 2: IC50 Values for Anticancer Activity
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa (human cervix carcinoma) | 9.6 ± 0.7 |
| Control Compound (e.g., standard drug) | HeLa | 41 ± 3 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine?
- Methodological Answer : Synthesis often involves multi-step functionalization of the 1,2,4-triazole core. A common approach includes reacting 3,5-dimethyl-1,2,4-triazole with ethylamine derivatives under reflux conditions in absolute ethanol, using triethylamine as a catalyst to facilitate nucleophilic substitution at the triazole N1-position . Post-synthesis purification typically employs recrystallization with ethanol or ether, followed by thin-layer chromatography (TLC) for purity validation using toluene/ethyl acetate/water solvent systems .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Methodological Answer : Characterization relies on spectral analysis (NMR, IR) for structural confirmation and mass spectrometry (MS) for molecular weight verification. Physical properties such as melting point, boiling point, and density are measured to align with theoretical predictions . Purity is assessed via TLC with iodine vapor visualization or HPLC .
Q. What in vitro biological activities have been reported for this compound?
- Methodological Answer : While direct data on this compound is limited, structurally analogous 1,2,4-triazole derivatives exhibit antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus). Standard protocols involve broth microdilution assays to determine minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence its biological activity?
- Methodological Answer : Systematic SAR studies reveal that substituents on the triazole ring (e.g., methyl groups at 3- and 5-positions) enhance metabolic stability and target binding. Ethylamine side chains improve solubility but may reduce membrane permeability compared to bulkier groups. Computational docking and in vitro assays (e.g., enzyme inhibition) are used to validate hypotheses .
Q. What challenges arise in optimizing reaction yields during synthesis?
- Methodological Answer : Key challenges include regioselectivity in triazole functionalization and byproduct formation during alkylation. Yield optimization requires controlled stoichiometry of reactants (e.g., triazole:ethylamine derivatives at 1:1.2 molar ratios) and inert reaction conditions to prevent oxidation. Recrystallization in ethanol/ether mixtures improves yield purity to >95% .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 3–9) at 25°C and 40°C for 24–72 hours, followed by HPLC analysis. Degradation products (e.g., triazole ring-opening derivatives) are identified via LC-MS. Results indicate optimal stability at neutral pH and room temperature, with rapid degradation under acidic or high-temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
